molecular formula C19H22N2O2S B5764605 N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide

N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B5764605
M. Wt: 342.5 g/mol
InChI Key: YERRAIMZDMOMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide is a chemical compound with the molecular formula C16H16N2OS. It is known for its unique structure, which includes a benzamide group, a carbamothioyl group, and a propan-2-yloxy group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 4-(propan-2-yloxy)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12(2)23-17-7-5-15(6-8-17)18(22)21-19(24)20-16-10-13(3)9-14(4)11-16/h5-12H,1-4H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERRAIMZDMOMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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